BenchChemオンラインストアへようこそ!

4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide

Medicinal Chemistry Pharmacophore Design Bradykinin B1 Antagonist

4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide (CAS 920390-09-6; molecular formula C₂₂H₂₂N₂O₅S₂; MW 458.55 g/mol) belongs to the phenylsulfamoyl benzamide chemical series, a class extensively characterized in the patent literature as selective antagonists of the human bradykinin B₁ receptor. The compound is catalogued within the Life Chemicals HTS screening collection and is supplied as a research‑grade building block for early‑stage drug discovery programs targeting inflammatory and pain pathways.

Molecular Formula C22H22N2O5S2
Molecular Weight 458.55
CAS No. 920390-09-6
Cat. No. B2691329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide
CAS920390-09-6
Molecular FormulaC22H22N2O5S2
Molecular Weight458.55
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C22H22N2O5S2/c1-24(16-17-6-4-3-5-7-17)31(28,29)21-12-8-18(9-13-21)22(25)23-19-10-14-20(15-11-19)30(2,26)27/h3-15H,16H2,1-2H3,(H,23,25)
InChIKeyHTECSAJTNPNGKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide – Compound Identity, Sulfonamide‑Benzamide Class, and Procurement Context


4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide (CAS 920390-09-6; molecular formula C₂₂H₂₂N₂O₅S₂; MW 458.55 g/mol) belongs to the phenylsulfamoyl benzamide chemical series, a class extensively characterized in the patent literature as selective antagonists of the human bradykinin B₁ receptor [1]. The compound is catalogued within the Life Chemicals HTS screening collection and is supplied as a research‑grade building block for early‑stage drug discovery programs targeting inflammatory and pain pathways . Its structure features a central benzamide scaffold decorated with a benzyl(methyl)sulfamoyl group on one aryl ring and a methanesulfonylphenyl amide substituent on the opposite side, a substitution pattern that distinguishes it from other members of the phenylsulfamoyl benzamide family.

Why Generic Substitution Falls Short for 4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide


In‑class sulfonamide‑benzamide analogs cannot be assumed interchangeable because the specific pairing of the benzyl(methyl)sulfamoyl donor with the methanesulfonylphenyl acceptor cassette creates a distinct three‑dimensional pharmacophore and electronic profile. Replacing the benzyl group with a smaller cyclopropyl moiety (CAS 923369-29-3) reduces the molecular volume and alters π‑stacking potential, while exchanging the methanesulfonylphenyl amide for a sulfamoylphenyl amide (CAS 683762-05-2) modifies the hydrogen‑bond acceptor/donor balance and logP . These structural differences directly affect binding‑pocket complementarity at the bradykinin B₁ receptor and other potential targets disclosed in the patent literature [1]. The quantitative evidence below documents the specific, measurable consequences of these structural variations.

Quantitative Differential Evidence for 4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide Against Its Closest Comparators


Molecular Weight and Lipophilicity Differentiation Against the Cyclopropyl Analog

The target compound (MW 458.55 Da, C₂₂H₂₂N₂O₅S₂) carries a benzyl group that increases molecular weight by 50.06 Da (12.3%) and adds an aromatic ring capable of π‑π interactions relative to the cyclopropyl analog 4-[cyclopropyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide (MW 408.49 Da, C₁₈H₂₀N₂O₅S₂) . This additional aromatic surface is predicted to enhance binding‑pocket occupancy within the hydrophobic sub‑pocket of the bradykinin B₁ receptor orthosteric site, a region known to accommodate aryl groups in the phenylsulfamoyl benzamide series [1]. The presence of an extra phenyl ring also raises the calculated logP by approximately 1.2–1.5 units (estimated by fragment‑based addition), indicating higher membrane permeability potential.

Medicinal Chemistry Pharmacophore Design Bradykinin B1 Antagonist

Hydrogen‑Bond Acceptor/Donor Profile Versus the Sulfamoylphenyl Amide Analog

The methanesulfonyl (–SO₂CH₃) group on the target compound provides only hydrogen‑bond acceptor (HBA) functionality, whereas the primary sulfonamide (–SO₂NH₂) group on the analog 4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide (CAS 683762-05-2) contributes both HBA and hydrogen‑bond donor (HBD) capacity . This difference of one additional HBD and a distinct HBA geometry alters the compound's interaction fingerprint with polar residues in the receptor binding site. The methanesulfonyl moiety also introduces greater steric bulk and electron‑withdrawing character (σₚ = +0.72 for SO₂CH₃ vs. σₚ = +0.57 for SO₂NH₂) [1], which modulates the electronic environment of the benzamide amide bond and may influence metabolic stability.

Physicochemical Profiling Lead Optimization Selectivity Engineering

Bradykinin B₁ Receptor Antagonist Class Activity and Selectivity Profile

The phenylsulfamoyl benzamide series, to which 4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide belongs, is disclosed in US Patent 8,481,527 as exhibiting high affinity for the human bradykinin B₁ receptor with selectivity over the B₂ receptor subtype [1]. While the patent provides IC₅₀/Ki values for numerous exemplified compounds (many in the sub‑micromolar to low nanomolar range for B₁), the specific compound CAS 920390-09-6 is not individually enumerated with quantitative data in the publicly accessible patent examples. The benzamide scaffold is identified as a suitable replacement for biaryl ester‑based antagonists, with the sulfamoyl moiety serving as a critical pharmacophoric element for B₁ receptor engagement [2]. The methanesulfonylphenyl group on the target compound provides a differentiated electronic profile within this scaffold class.

Bradykinin B1 Antagonist Inflammatory Pain Selectivity Screening

Distinction from 2‑Alkylamino‑5‑sulfamoylbenzamide Core Bradykinin B₁ Antagonists

A chemically distinct series of bradykinin B₁ receptor antagonists is based on the 2‑alkylamino‑5‑sulfamoylbenzamide core, with reported Ki values at the human B₁ receptor reaching 0.5–5 nM for optimized leads [1]. The target compound differs fundamentally from this series by placing the sulfamoyl group at the para‑position of the benzamide ring (rather than the meta‑5‑position) and by substituting the 2‑alkylamino motif with a benzyl(methyl)amino group. This positional isomerism and substitution pattern shift the vector of the sulfamoyl group relative to the amide bond, altering the compound's bioactive conformation [2]. The N‑(4‑methanesulfonylphenyl)benzamide terminus further distinguishes it from the 2‑alkylamino‑5‑sulfamoylbenzamide series, which typically carries unsubstituted or halogen‑substituted benzamide termini.

Scaffold Differentiation Bradykinin B1 Chemical Series Comparison

Application Scenarios for 4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide Based on Verified Evidence


Structure–Activity Relationship (SAR) Expansion of the Phenylsulfamoyl Benzamide Bradykinin B₁ Antagonist Series

This compound fills a gap in the benzyl‑substituted phenylsulfamoyl benzamide SAR landscape, where the N‑(4‑methanesulfonylphenyl) terminus has been sparsely explored. Procurement for systematic B₁ receptor binding and functional assays (e.g., aequorin‑based calcium flux in CHO‑hB₁ cells) would establish the potency contribution of the methanesulfonylphenyl group relative to the patent‑exemplified analogs [1]. The 12.3% higher molecular weight and additional phenyl ring relative to the cyclopropyl analog make it a valuable probe for mapping the hydrophobic sub‑pocket tolerance of the B₁ orthosteric site.

Selectivity Profiling Against the Bradykinin B₂ Receptor and Related GPCRs

The patent literature emphasizes that selectivity over the B₂ receptor subtype is critical for minimizing side effects (e.g., hypotension) in bradykinin‑targeted therapeutics [1]. Because the compound's methanesulfonylphenyl amide group differs from the substituents on previously profiled analogs, it may exhibit a divergent B₁/B₂ selectivity ratio. Procurement for counter‑screening against human B₂ receptor (displacement of [³H]BK in HEK293 membranes) and broader GPCR panels would test this hypothesis.

Metabolic Stability and Permeability Assessment in the Benzyl(methyl)sulfamoyl Series

The replacement of a primary sulfonamide (–SO₂NH₂, HBD count = 2) with a methanesulfonyl group (–SO₂CH₃, HBD count = 0) in the terminal phenyl ring is predicted to improve passive membrane permeability and reduce Phase II glucuronidation or sulfation susceptibility [1]. Procurement for Caco‑2 permeability assays and human liver microsome stability studies would provide quantitative ADME data to guide lead optimization, with the sulfamoyl analog (CAS 683762-05-2) serving as a direct comparator with 2 additional HBDs.

Focused Library Design Around the N‑(4‑Methanesulfonylphenyl)benzamide Pharmacophore

The methanesulfonylphenyl benzamide motif represents a privileged fragment for kinase and receptor modulation based on broader sulfonamide‑benzamide chemotype profiling [1]. This compound can serve as a synthetic intermediate or reference standard for generating a focused library where the benzyl(methyl)sulfamoyl donor group is systematically varied (benzyl → substituted benzyl, heteroarylmethyl, or cycloalkylmethyl) while keeping the methanesulfonylphenyl amide constant, enabling exploration of the donor‑group SAR beyond the cyclopropyl analog.

Quote Request

Request a Quote for 4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.